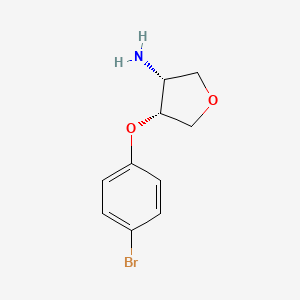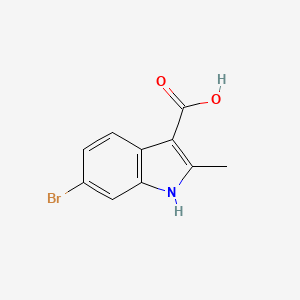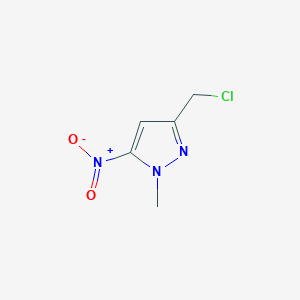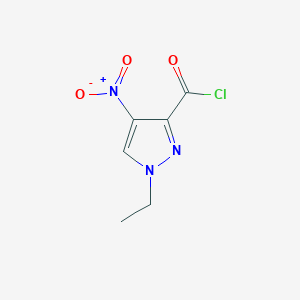
3-(2,3-Difluorophenyl)phenol
説明
3-(2,3-Difluorophenyl)phenol is a chemical compound with the molecular formula C12H8F2O and a molecular weight of 206.19 .
Synthesis Analysis
2,3-Difluorophenol was used in the synthesis of a material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS) sensitive to toxic organophosphate . The synthesis involved raw materials such as 2,3-difluorophenol, allyl bromide, and poly (methyl hydrosiloxane), via O-alkylation, Claisen rearrange reaction, and hydrosilylation reaction .Molecular Structure Analysis
The IUPAC name for this compound is 2’,3’-difluoro [1,1’-biphenyl]-3-ol . The InChI code is 1S/C12H8F2O/c13-11-6-2-5-10 (12 (11)14)8-3-1-4-9 (15)7-8/h1-7,15H .Chemical Reactions Analysis
Phenols, such as this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.19 . The exact physical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Crystal Structure and Amphiphilic Properties
- 3,5-Difluorophenol (DFP) Analysis: The study by Shibakami and Sekiya (1994) on 3,5-Difluorophenol (a close relative of 3-(2,3-Difluorophenyl)phenol) highlights its unique crystal structure, which demonstrates an amphiphilic layer-like arrangement. This feature, involving hydrophilic and hydrophobic contacts, is significant for understanding the molecular interactions and properties of similar compounds (Shibakami & Sekiya, 1994).
Environmental and Water Treatment
- Phenolic Compounds in Water: The research by Castillo, Puig, and Barceló (1997) on phenolic compounds, including those similar to this compound, in water and industrial effluents, underscores the importance of these compounds in environmental studies and water treatment processes (Castillo, Puig, & Barceló, 1997).
Antioxidant Activity Studies
- Structure-Antioxidant Activity Relationship: Chen et al. (2020) investigated the antioxidant activities of phenolic acids, providing insights into how different functional groups, including those found in this compound, affect antioxidant properties. This research is relevant for understanding the potential applications of this compound in areas like food science and pharmacology (Chen et al., 2020).
Ultrasonic Destruction in Water Remediation
- Ultrasonic Techniques for Phenol Derivatives: Kidak and Ince (2006) reviewed the use of ultrasonic techniques for the destruction of phenol and its derivatives, such as this compound, in water environments. This suggests potential applications in water remediation and environmental protection (Kidak & Ince, 2006).
Chemical Synthesis and Reactivity
- Nucleophilic Aromatic Substitution: Kaiti et al. (2006) explored the nucleophilic aromatic substitution (NAS) behavior of difluorophenyl sulfone derivatives, which is relevant for understanding the chemical reactivity of similar compounds like this compound in synthetic applications (Kaiti et al., 2006).
Adsorption and Removal Studies
- Adsorption on Activated Carbon Fibers: Liu et al. (2010) conducted studies on the adsorption of substituted phenols, which can inform environmental and chemical engineering practices regarding the removal of compounds like this compound from solutions (Liu et al., 2010).
Bond Dissociation and Proton Affinity Studies
- O-H Bond Dissociation Energies: Research by Chandra and Uchimaru (2002) on the O-H bond dissociation enthalpies and proton affinities of substituted phenols provides essential insights into the chemical properties of phenol derivatives, including this compound (Chandra & Uchimaru, 2002).
Biodegradation and Environmental Impact
- Aerobic Biodegradation of Chlorophenol: Chiavola et al. (2004) studied the aerobic biodegradation of chlorophenol, which is relevant for understanding the environmental impact and biodegradability of chlorinated phenol compounds like this compound (Chiavola et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(2,3-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-6-2-5-10(12(11)14)8-3-1-4-9(15)7-8/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRZASGCBXYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683466 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-50-9 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)



![(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B3046571.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)


